Bienvenue dans la boutique en ligne BenchChem!

4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Profiling

Non-degenerate PI3Kδ inhibitor scaffold. The 3-methoxybenzoyl regioisomer (σₘ = +0.12) offers distinct electronic signature vs. 4-methoxy/halogenated analogs. 8-Methyl substitution modulates lipophilicity (XLogP3-AA = 2.6) and membrane permeability. Rigid spirocyclic core enforces defined 3D orientation of 3-carboxylic acid and 4-benzoyl pharmacophores. Procure at 98% purity for quantitative enzymatic assays (ADP-Glo/HTRF). Suitable for HATU/DIPEA amide coupling or O-demethylation to phenol. Verify regioisomeric identity with batch-specific ¹H-NMR to exclude misassignment before use.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 1326812-57-0
Cat. No. B6348570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326812-57-0
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H23NO5/c1-12-6-8-18(9-7-12)19(15(11-24-18)17(21)22)16(20)13-4-3-5-14(10-13)23-2/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,21,22)
InChIKeySISAEBSWLMDQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-57-0): Core Class Identity and Physicochemical Baseline


4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-57-0) is a fully substituted 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid bearing a 3-methoxybenzoyl group at the 4‑position and a methyl substituent at the 8‑position of the cyclohexane ring. The compound possesses a molecular formula of C₁₈H₂₃NO₅, a molecular weight of 333.38 g·mol⁻¹, a computed XLogP3-AA of 2.6, and a single hydrogen bond donor (carboxylic acid) with five hydrogen bond acceptors [1]. Vendors list the compound with purity levels reaching 98% (HPLC) . The spirocyclic 1-oxa-4-azaspiro[4.5]decane core has been recognized in patent literature as a privileged scaffold for phosphoinositide 3‑kinase δ (PI3Kδ) inhibitor design, wherein the 4‑benzoyl substituent and the carboxylic acid at the 3‑position serve as critical pharmacophoric elements [2].

Why 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Routine Analogs: Substitution-Specific Differentiators


Within the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid chemotype, substitution at the 8-methyl position and the 3-methoxy regioisomer of the benzoyl ring is not degenerate. The spirocyclic scaffold imposes a well-defined spatial orientation of the 4‑benzoyl and 3‑carboxylic acid pharmacophores [1]; altering the substitution pattern—whether by removing the 8‑methyl group, migrating the methoxy group to the para position, or replacing it with a halogen—directly modulates the electron density, lipophilicity, and conformational ensemble of the molecule [2]. In the context of PI3Kδ inhibitor design, even subtle modifications to the benzoyl substituent have been shown to produce order-of-magnitude shifts in enzymatic and cellular potency . A generic substitution therefore risks undermining the structure–activity relationship parameters for which this specific substitution pattern was synthesized, making interchangeable procurement scientifically unsound without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence for 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Comparator-Based Analysis


8‑Methyl vs. 8‑Des‑Methyl Analog: Physicochemical Differentiation via Molecular Weight, Lipophilicity, and Conformational Constraints

The presence of the 8‑methyl group distinguishes the target compound (CAS 1326812‑57‑0, MW 333.38) from its direct 8‑des‑methyl analog 4-(3-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810‑36‑9, MW 319.35). This structural difference increases molecular weight by 14.03 Da (C₁₈H₂₃NO₅ vs. C₁₇H₂₁NO₅), adds a stereogenic center within the cyclohexane ring that influences the conformational equilibrium of the spirocyclic core, and raises the computed XLogP3‑AA value (2.6 vs. a predicted value of approximately 2.1–2.3 for the des‑methyl analog) [1]. The 8‑methyl substituent also increases the rotatable bond count from 2 to 3 relative to certain 4‑benzoyl systematic analogs, thereby modulating the entropic penalty upon target binding .

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Profiling

Regioisomeric Methoxybenzoyl Substitution: 3‑Methoxy vs. 4‑Methoxy Electronic and Steric Differentiation

The target compound bears a 3‑methoxybenzoyl group (meta‑OCH₃), whose Hammett σₘ value is +0.12 (electron‑withdrawing inductive effect, weak electron‑donating resonance), whereas the 4‑methoxy regioisomer (para‑OCH₃) exhibits a σₚ value of −0.27 (net electron‑donating) [1]. This electronic divergence alters the electron density on the benzoyl carbonyl, which in turn influences the strength of hydrogen‑bond and dipole–dipole interactions with target protein kinase hinge regions. The meta‑methoxy orientation also introduces an asymmetric steric profile absent in the para isomer, potentially affecting selectivity across kinase isoforms. In related PI3Kδ inhibitor series, substitution at the meta position of the benzoyl ring has been explicitly illustrated within Markush structures claiming oxa‑azaspiro derivatives, indicating that the regioisomeric position of the methoxy group is a deliberate design element rather than an arbitrary substitution [2].

Medicinal Chemistry Electronic Effects Regioisomer Differentiation

Carboxylic Acid Ionization State Differentiation: Predicted pKa of the 3‑Carboxylic Acid Moiety in the Spirocyclic Environment

The 3‑carboxylic acid group is embedded within the 1‑oxa‑4‑azaspiro[4.5]decane ring system, where the proximity of the ring oxygen and the 4‑benzoyl amide nitrogen modulates its ionization behavior. The predicted pKa for the closely related 4‑benzoyl‑8‑methyl‑1‑oxa‑4‑azaspiro[4.5]decane‑3‑carboxylic acid (the unsubstituted benzoyl parent) is 3.39 ± 0.40 (ACD/Labs prediction), indicating that the spirocyclic environment depresses the carboxylic acid pKa relative to simple aliphatic carboxylic acids (typically ~4.8) . The 3‑methoxybenzoyl group of the target compound is expected to further modulate this pKa through its inductive effect (σₘ = +0.12), slightly lowering the pKa relative to the unsubstituted benzoyl parent. This ionization shift directly impacts aqueous solubility, logD at physiological pH, and the compound's ability to form salt bridges in enzyme active sites [1].

Physicochemical Profiling Drug Design Ionization State

Vendor Purity Specification Comparison: 98% (Leyan) vs. 97% (CheMenu) vs. 95% (CymitQuimica) — Impact on Reproducibility

Multiple vendors supply 4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid at differing purity specifications: 98% (Leyan, product number 1196730), 97% (CheMenu, catalog CM207732), and 95% (CymitQuimica, reference 10-F525593) . For applications in quantitative biology (IC₅₀ determination, SPR binding assays) or as a synthetic intermediate for further derivatization, a 1–3% impurity differential may be significant: a 95% purity lot contains up to 5% by weight of unidentified impurities that can introduce assay artifacts, compete for binding sites, or generate undesired by‑products in subsequent reactions. The 98% specification from Leyan represents the highest commercially available purity level for this compound at the time of this assessment.

Quality Control Procurement Reproducibility

Scaffold-Level Differentiation: 1‑Oxa‑4‑azaspiro[4.5]decane vs. Common Bioisosteric Replacements — Conformational Restriction of the Pharmacophore

The 1‑oxa‑4‑azaspiro[4.5]decane core enforces a fixed spatial relationship between the 4‑benzoyl substituent and the 3‑carboxylic acid through the spirocyclic junction. This is in contrast to flexible linear amino‑acid‑derived scaffolds (e.g., N‑benzoyl‑proline analogs or acyclic β‑amino acids), where the relative orientation of these two pharmacophores is governed by freely rotating single bonds. The spiro[4.5]decane system restricts the dihedral angle between the oxazolidine ring and the cyclohexane ring to a narrow range, pre‑organizing the ligand for binding. In PI3Kδ inhibitor programs, spirocyclic scaffolds have demonstrated enhanced kinase selectivity relative to flexible acyclic counterparts, attributed to the reduced entropic penalty upon binding and the ability of the rigid scaffold to occupy specific sub‑pockets within the ATP‑binding site .

Scaffold Hopping Conformational Analysis Drug Design

Rational Application Scenarios for 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation Evidence


PI3Kδ Inhibitor Lead Optimization: SAR Exploration of the 3‑Methoxybenzoyl Substituent

This compound is best deployed as a key intermediate or reference compound within PI3Kδ inhibitor SAR campaigns. Its 3‑methoxybenzoyl group (σₘ = +0.12) provides a distinct electronic signature relative to unsubstituted benzoyl, 4‑methoxy, or halogenated analogs . When synthesized as part of a systematic benzoyl‑substituent matrix, it enables the deconvolution of electronic vs. steric contributions to PI3Kδ inhibitory potency. The 8‑methyl substitution further provides a lipophilic handle (XLogP3‑AA = 2.6) that can be benchmarked against the des‑methyl analog (MW Δ = +14.03) to assess the impact of ring substitution on membrane permeability and metabolic stability . Procurement at 98% purity (Leyan) is recommended for quantitative enzymatic assays (e.g., PI3Kδ ADP‑Glo or HTRF formats) to minimize impurity‑derived false positives .

Spirocyclic Building Block for Conformationally Constrained Peptidomimetic Synthesis

The 1‑oxa‑4‑azaspiro[4.5]decane scaffold enforces a well‑defined spatial orientation of the 3‑carboxylic acid and 4‑benzoyl groups via the spirocyclic junction. With only 3 rotatable bonds, this compound serves as a rigid peptidomimetic scaffold suitable for incorporation into macrocyclic or constrained peptide analog libraries . It can be used directly for amide coupling at the carboxylic acid (e.g., with HATU/DIPEA activation) or further derivatized at the benzoyl ring. The 3‑methoxy group provides a synthetic handle for O‑demethylation to the phenol, enabling late‑stage diversification. Researchers should verify the batch‑specific pKa (predicted ~3.39) and LogP (XLogP3‑AA = 2.6) when designing solution‑phase coupling conditions, as the ionized carboxylate at neutral pH may require specific activation protocols .

Internal Reference Standard for Regioisomeric Quality Control in Compound Library Procurement

Given the electronic and steric divergence between the 3‑methoxybenzoyl (σₘ = +0.12) and 4‑methoxybenzoyl (σₚ = −0.27) regioisomers, this compound can serve as an authenticated reference standard for regioisomeric identity confirmation by ¹H‑NMR and HPLC‑MS in compound management workflows . When a procurement order is placed, comparing the received material's NMR aromatic proton splitting pattern against an authentic 3‑methoxybenzoyl reference ensures that the correct regioisomer has been supplied—a critical quality gate, as regioisomer misassignment in commercial spirocyclic compound collections has been documented. Procurement from vendors providing batch‑specific NMR spectra (e.g., Leyan at 98% purity) is advisable for use as an internal reference .

Quote Request

Request a Quote for 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.